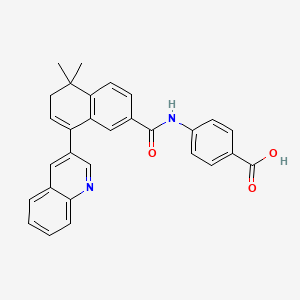

BMS 195614

Beschreibung

Overview of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) are members of the nuclear receptor superfamily, functioning as ligand-activated transcription factors . These receptors are typically found within the cell nucleus . RARs and RXRs predominantly function as heterodimers (RAR/RXR), which is the dominant functional form in most tissues . This heterodimerization is crucial for their ability to bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating gene transcription . RARs are activated by both all-trans retinoic acid (ATRA) and 9-cis retinoic acid, while RXRs are activated specifically by 9-cis retinoic acid . In the absence of a ligand, the RAR/RXR dimer binds to RAREs in complex with corepressor proteins. Upon binding of agonist ligands to RAR, corepressor proteins dissociate, and coactivator proteins are recruited, which in turn promotes the transcription of downstream target genes .

Biological Significance of Retinoid-Mediated Cellular Processes

Retinoid-mediated signaling plays an indispensable role in maintaining fundamental biological processes throughout an organism's life. These include embryonic development and organogenesis, ensuring proper formation and patterning of tissues and organs . At the cellular level, retinoids are essential for regulating cell growth, differentiation, and apoptosis (programmed cell death) . Beyond development and basic cellular functions, retinoids are also critical for immune function, modulating inflammatory responses, and contributing to metabolic regulation and energy homeostasis . Specifically, in skin homeostasis, retinoid signaling affects cell proliferation, differentiation, apoptosis, and epidermal barrier function .

Classification and Functional Roles of RAR Subtypes (RARα, RARβ, RARγ)

The Retinoic Acid Receptors are classified into three distinct subtypes: RARα, RARβ, and RARγ, encoded by the RARA, RARB, and RARG genes, respectively . While RARα is widely expressed and present in most tissue types, RARβ and RARγ exhibit more selective expression patterns . Each subtype can have various isoforms differing in their N-terminal region . These subtypes possess distinct functional roles in mediating retinoid effects. For instance, RARα is crucial for spermatogenesis . RARγ is the predominant RAR subtype in the skin and is indicated to mediate ATRA activity in this tissue . Studies suggest that RARγ subtypes play roles in the basal regulation of ATRA-responsive gene expression, while RARα subtypes are involved in the transcriptional response of cells to ATRA . RARγ activation is also important for the maintenance and stemness of hematopoietic stem cells (HSCs) .

Rationale for Targeting RARα in Therapeutic Research

Targeting RARα holds significant therapeutic potential due to its involvement in various physiological and pathological processes. RARα plays a dual role depending on the availability of retinoic acid (RA). When RA is present, its binding to RARα leads to downstream gene activation and control of cell differentiation. However, in conditions of RA unavailability or cellular resistance to RA, RARα activation, often via estrogen receptor alpha (Erα) receptors, can trigger cell proliferation and tumor metastasis, particularly observed in breast cancer .

A prominent example of RARα's therapeutic relevance is in Acute Promyelocytic Leukemia (APL). APL is characterized by a chromosomal rearrangement that results in the expression of the PML/RARα fusion protein . This oncoprotein acts by deregulating transcriptional control, specifically affecting RAR targets involved in self-renewal or myeloid differentiation, and disrupting PML nuclear bodies . The PML/RARα fusion protein paradoxically blocks terminal myeloid differentiation in APL . All-trans retinoic acid (ATRA)-based differentiation therapy induces clinical remissions in APL by overcoming the dominant-negative effects of PML/RARα and activating transcription of retinoid target genes, leading to PML/RARα degradation and induction of differentiation . However, mutations in the ligand-binding domain (LBD) of RARα can lead to ATRA resistance in a significant percentage of relapsed APL patients, highlighting the need for alternative or complementary therapeutic strategies . Therefore, modulating RARα activity, either through agonists for differentiation or antagonists to block aberrant signaling, is a key area of research.

Introduction to BMS 195614 as a Selective RARα Antagonist

This compound is a synthetic chemical compound characterized as a neutral and selective antagonist of the retinoic acid receptor alpha (RARα) . Its selectivity makes it a valuable tool for dissecting the specific roles of RARα in various biological contexts and for exploring therapeutic interventions where RARα antagonism is desired. This compound functions by inhibiting all-trans retinoic acid (ATRA)-induced RARE-CAT (chloramphenicol acetyltransferase) reporter expression via concomitantly transfected RARs . Mechanistically, it antagonizes agonist-induced coactivator recruitment and moderately decreases SMRT (silencing mediator of retinoid and thyroid hormone receptors) binding to RAR, while showing no significant effect on nuclear receptor corepressor (NCoR) binding .

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLMBRZXZDAQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123381 | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182135-66-6 | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182135-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings on Bms 195614

Retinoic Acid Receptor Alpha Binding Affinity and Selectivity

This compound exhibits a notable binding affinity and selectivity for the retinoic acid receptor alpha (RARα) subtype.

This compound is characterized as a neutral and selective antagonist of retinoic acid receptor alpha (RARα). Its antagonistic activity is demonstrated by its ability to inhibit all-trans retinoic acid (ATRA)-induced gene expression, without, by itself, inducing reporter gene expression. The compound's binding affinity for RARα has been reported with a Ki value of 2.5 nM. This selectivity for RARα is attributed, in part, to its chemical structure, specifically the amide bonds, which are believed to interact with serine 232 of the RARα protein.

Table 1: Binding Affinity (Ki) of this compound for Retinoic Acid Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| RARα | 2.5 |

| RARβ | 12.5 |

| RARγ | 350 |

This compound functions as an antagonist by competitively binding with all-trans retinoic acid (ATRA) for RARα. This competitive interaction prevents ATRA from binding to and activating the RARα receptor, thereby blocking the downstream transcriptional activation normally induced by ATRA. In transactivation competition assays, this compound has been shown to selectively compete with ATRA for RARα activity, demonstrating less significant competition for RARβ and RARγ.

Characterization as a Neutral RARα-Selective Antagonist

Modulation of Transcriptional Activity

The antagonistic properties of this compound extend to its modulation of transcriptional activity, specifically impacting retinoic acid response elements (RARE)-driven gene expression and the recruitment of coregulatory proteins.

This compound has been shown to inhibit ATRA-induced retinoic acid response elements (RARE)-driven reporter expression. This inhibitory effect underscores its role as an antagonist, as it prevents the activation of genes regulated by RARs in response to ATRA. Experiments using RARE-chloramphenicol acetyltransferase (CAT) reporter expression assays have confirmed that this compound inhibits ATRA-induced RARE-CAT reporter expression when co-transfected with retinoic acid receptors.

This compound antagonizes agonist-induced coactivator recruitment to RARs. Retinoic acid receptors, upon binding to an agonist like ATRA, undergo conformational changes that facilitate the recruitment of coactivator proteins, which are essential for transcriptional activation. As a neutral antagonist, this compound interferes with this process, preventing the proper assembly of the transcriptional machinery.

Compound Names and PubChem CIDs

Inhibition of NF-κB and AP-1 Transactivation

This compound has been demonstrated to inhibit the transactivation of key inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). In studies involving retinal pigmented epithelial (RPE) cells, the compound significantly downregulated NF-κB and AP-1 transactivation induced by N-retinylidene-N-retinylethanolamine (A2E). Specifically, A2E-induced NF-κB transactivation was strongly reduced by 51.75% when treated with this compound (p < 0.05). Similarly, AP-1 transactivation, a crucial modulator in inflammatory cytokine expression, was significantly inhibited by 44.6% in the presence of this compound compared to A2E alone (p < 0.05).

Table 1: Inhibition of NF-κB and AP-1 Transactivation by this compound in A2E-Stimulated RPE Cells

| Transcription Factor | Condition (vs. A2E alone) | Effect on Transactivation | Statistical Significance |

| NF-κB | + this compound (10 µM) | -51.75% | p < 0.05 |

| AP-1 | + this compound (10 µM) | -44.6% | p < 0.05 |

Downregulation of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF) Expression

Beyond its effects on transcription factors, this compound also leads to the downregulation of inflammatory and angiogenic mediators, including Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). In porcine RPE cells, this compound significantly reduced the mRNA expression of IL-6 by 172% compared to A2E alone, and by 133% compared to the control (DMSO), with both comparisons showing high statistical significance (p < 0.001). The compound also significantly decreased the mRNA expression of VEGF, a major driver of neovascular age-related macular degeneration (AMD), by 72.8% in A2E-treated RPE cells (p < 0.01). These findings suggest that this compound modulates inflammation and angiogenesis in RPE cells.

Table 2: Downregulation of IL-6 and VEGF mRNA Expression by this compound in A2E-Stimulated RPE Cells

| Gene Expression | Condition (vs. A2E alone) | Effect on mRNA Expression | Statistical Significance |

| IL-6 | + this compound (10 µM) | -172% | p < 0.001 |

| VEGF | + this compound (10 µM) | -72.8% | p < 0.01 |

Influence on Cell Line-Specific Responses

Reversal of RARα Agonist-Induced Differentiation in Acute Promyelocytic Leukemia Cell Lines (NB4, HL60)

This compound has been shown to reverse the differentiation-inducing effects of selective RARα agonists, such as AM580 and AM80, in acute promyelocytic leukemia (APL) cell lines, specifically NB4 and HL60. APL is characterized by a specific chromosomal translocation that results in the PML/RARα fusion gene, and all-trans retinoic acid (ATRA) is known to induce differentiation in these leukemic cells. this compound, as an RARα antagonist, counteracts the effects of RARα agonists in this context.

Effects on Migration in Human Breast Cancer Cell Lines (T47D)

In human breast cancer cell line T47D, treatment with retinoic acid (RA) at a concentration of 10-6 M for 72 hours significantly reduced cell migration. However, when RA was combined with this compound, this inhibitory effect on cell movement was no longer observed. This finding suggests that the RARα receptor is not essential for RA's effects on cell migration in T47D breast cancer cells, and that RA's migration-inhibiting action in these cells appears to be mediated through the RARβ receptor.

Modulation of Anti-adipogenic Effects in Bovine Stromal-Vascular Fraction Cells

This compound has been observed to influence adipogenesis. In cells derived from a bovine stromal-vascular fraction of intramuscular fat, this compound significantly attenuated the anti-adipogenic effect typically induced by all-trans retinoic acid (ATRA). This indicates its role in modulating lipid metabolism and adipocyte differentiation.

Impact on Retinal Pigmented Epithelial (RPE) Cells in Response to Blue Light Exposure

This compound exhibits photoprotective properties in retinal pigmented epithelial (RPE) cells, particularly in response to toxic blue light exposure in the presence of N-retinylidene-N-retinylethanolamine (A2E). A2E is a bisretinoid fluorophore that accumulates in RPE cells and is implicated in the physiopathology of age-related macular degeneration (AMD) by inducing cell death, angiogenesis, and inflammation. this compound's ability to reduce blue light-induced phototoxicity suggests its potential in mitigating RPE cell damage.

Influence on Osteoblast-like Cell Migration (MC3T3E1)

This compound has been shown to modulate the migration of osteoblast-like cells, specifically MC3T3E1 cells. Research indicates that at a concentration of 1 μM over a 24-hour period, this compound effectively inhibits the migration of MC3T3E1 cells that is induced by retinoic acid Current time information in Občina Ajdovščina, SI.. This inhibitory effect is significant, considering that retinoic acid is known to promote the migration of MC3T3-E1 osteoblast-like cells through a mechanism involving RARα signaling and the subsequent upregulation of profilin-1 expression Current time information in Občina Ajdovščina, SI..

The interaction of this compound with RARα, its primary target, suggests that its inhibitory effect on MC3T3E1 cell migration is mediated by counteracting the proliferative or migratory signals typically initiated by retinoic acid binding to RARα. This highlights a potential role for this compound in regulating osteoblast behavior, which is crucial for bone formation and remodeling processes.

Table 1: Influence of this compound on Retinoic Acid-Induced MC3T3E1 Cell Migration

| Compound | Concentration | Incubation Time | Effect on MC3T3E1 Cell Migration (Retinoic Acid-Induced) | Key Mechanism |

| This compound | 1 μM | 24 h | Inhibits | RARα-selective antagonism |

| Retinoic Acid | Not specified | Not specified | Promotes | RARα signaling, Profilin-1 upregulation Current time information in Občina Ajdovščina, SI. |

Reversal of Anti-inflammatory Effects in LPS-Activated BV-2 Microglial Cells

This compound demonstrates an ability to reverse certain anti-inflammatory effects in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Microglial cells, when activated by LPS, typically exhibit a pro-inflammatory response characterized by the release of various inflammatory mediators, including interleukin-6 (IL-6) .

Studies have shown that this compound, at a concentration of 6 μM over 24 hours, reverses the anti-inflammatory effects induced by Vitamin A and retinoic acid on the release of IL-6 in LPS-activated BV-2 cells Current time information in Občina Ajdovščina, SI.. This suggests that while Vitamin A and retinoic acid may exert anti-inflammatory actions in these cells, this compound, as an RARα antagonist, can counteract these specific effects.

Furthermore, investigations into its broader anti-inflammatory mechanisms reveal that this compound can downregulate the expression of key inflammatory mediators. It has been observed to inhibit the transactivation of nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), both of which are crucial transcription factors involved in inflammatory responses Current time information in Občina Ajdovščina, SI.. Consistent with these findings, this compound also downregulates the expression of IL-6 and vascular endothelial growth factor (VEGF) Current time information in Občina Ajdovščina, SI.. For instance, in retinal pigmented epithelial (RPE) cells, this compound significantly reduced AP-1 transactivation by 44.6% compared to A2E alone, and dramatically decreased IL-6 mRNA expression by 172% compared to A2E alone and 133% compared to control (DMSO), along with a 72.8% reduction in VEGF mRNA expression induced by A2E . While these specific percentage values were observed in RPE cells, they illustrate the compound's capacity to modulate these inflammatory pathways, which are also relevant in microglial cells. LPS-induced pro-inflammatory responses in BV-2 cells are known to involve MAPK/NF-κB signaling pathways .

Table 2: Influence of this compound on Inflammatory Markers in LPS-Activated Cells

| Compound | Concentration | Incubation Time | Effect on IL-6 Release (LPS-Activated BV-2 Cells) | Effect on NF-κB Transactivation | Effect on AP-1 Transactivation | Effect on IL-6 mRNA Expression | Effect on VEGF mRNA Expression |

| This compound | 6 μM | 24 h | Reverses anti-inflammatory effect of Vitamin A/RA Current time information in Občina Ajdovščina, SI. | Inhibits Current time information in Občina Ajdovščina, SI. | Inhibits Current time information in Občina Ajdovščina, SI. | Downregulates Current time information in Občina Ajdovščina, SI. | Downregulates Current time information in Občina Ajdovščina, SI. |

Preclinical Pharmacological and Biological Efficacy Studies of Bms 195614

In Vivo Investigations of Biological Activity

Despite its potent in vitro activity as an RARα-selective antagonist, BMS 195614 has shown poor in vivo activity in murine models regarding the inhibition of spermatogenesis when administered orally . Studies involving oral administration of this compound at doses ranging from 2 to 10 mg/kg/day for 7 days, or for 1 month, did not result in the suppression of spermatogenesis in mice . Testicular weights in treated mice remained normal, and morphological analysis revealed normal spermatid alignment and sperm release . This lack of in vivo efficacy contrasts with the known crucial role of RARα in regulating spermatogenesis, where its activity is indispensable for the process .

This compound (compound 3) has been compared with other retinoid acid receptor antagonists, including the pan-RAR antagonist BMS-189453 (compound 1) and another RARα-selective antagonist, BMS-189532 (compound 2) . While this compound and BMS-189532 were characterized as RARα-selective and exhibited potent in vitro activity, they both displayed poor in vivo activity in mice when administered orally, failing to inhibit spermatogenesis . In contrast, oral administration of the pan-RAR antagonist BMS-189453 reversibly inhibited spermatogenesis in mice, inducing sterility without apparent adverse effects and with full recovery of fertility .

The in vitro antagonism IC50 values for this compound against RARα, RARβ, and RARγ were 500 nM, 5000 nM, and 10,000 nM, respectively, as determined by transactivation assays. For comparison, the pan-RAR antagonist BMS-189453 showed IC50 values of 200 nM across all three RAR subtypes .

Table 1: Antagonism IC50 (nM) of RAR Inhibitors

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |

| BMS-189453 | 200 | 200 | 200 |

| BMS-189532 | — | — | — |

| This compound | 500 | 5000 | 10000 |

Note: For BMS-189532, Kd values were reported as 27 nM for RARα, 1020 nM for RARβ, and 3121 nM for RARγ .

Evaluation of Spermatogenesis Inhibition in Murine Models

Pharmacokinetic Considerations and In Vivo Activity Discrepancies

Several pharmacokinetic factors contribute to the discrepancies between the potent in vitro activity and the poor in vivo efficacy of this compound. These factors include high plasma protein binding, rapid hepatic metabolism, and only moderate permeability . High plasma protein binding means that a large fraction of the administered compound is bound to plasma proteins, reducing the concentration of the free, pharmacologically active drug available to reach its target tissues . For a related compound, BMS-189532, 99.2 ± 0.9% was found to be protein bound in CD-1 mouse plasma . Furthermore, faster hepatic metabolism relative to pan-antagonists leads to a shorter half-life of the compound, limiting its systemic exposure and duration of action . Moderate permeability also hinders the compound's ability to cross biological membranes and reach its site of action effectively . These combined pharmacokinetic limitations significantly impede the in vivo efficacy of this compound as an RARα-selective antagonist.

Table 2: Comparative Drug Property Analysis (Illustrative based on related antagonists)

| Property | This compound (or related RARα-selective antagonist) | Pan-RAR Antagonist (e.g., BMS-189453) |

| Oral Bioavailability | Poor/Limited | Favorable |

| Plasma Protein Binding | High (~99.2% for related antagonist) | More favorable (~95.3% for pan-antagonist) |

| Hepatic Metabolism | Faster | Slower |

| Permeability | Moderate | Not explicitly detailed, but better in vivo efficacy |

Analysis of Oral Bioavailability Limitations in Murine Models

Involvement in Specific Pathophysiological Contexts

This compound has been investigated for its involvement in specific pathophysiological contexts, primarily due to its role as an RARα-selective antagonist. Retinoic acids and their receptors play critical roles in various biological processes, including cellular differentiation, vertebrate development, and homeostasis . As an RARα antagonist, this compound has been shown to reverse the induction effect of selective RARα agonists (such as AM580, AM80, and BMS 194753) on the differentiation of acute promyelocytic leukemia cell lines, including NB4 and HL60 . Additionally, in studies concerning human breast cancer cells, while retinoic acid alone reduced cell migration, its combination with this compound did not affect cell movement, suggesting its antagonistic role in retinoid-mediated processes in this context . The compound has also been implicated in research related to modulating the degree of adipose tissue deposited intramuscularly .

Modulation of Inflammation and Angiogenesis in Ocular Disease Models

This compound has demonstrated a significant capacity to modulate inflammation and angiogenesis in in vitro models relevant to ocular diseases, specifically age-related macular degeneration (AMD) . Studies utilizing retinal pigmented epithelial (RPE) cells stimulated with N-retinylidene-N-retinylethanolamine (A2E), a compound implicated in AMD pathophysiology, revealed that this compound effectively counteracted A2E-induced pro-inflammatory and pro-angiogenic responses .

Detailed research findings indicate that this compound significantly reduced the transactivation of key inflammatory mediators. Specifically, it downregulated NF-κB transactivation by 51.75% and AP-1 transactivation by 44.6% in A2E-stimulated RPE cells . Furthermore, the compound substantially decreased the mRNA expression of inflammatory interleukin (IL)-6 and vascular endothelial growth factor (VEGF), which are crucial drivers of inflammation and neovascularization in ocular pathologies . This compound reduced IL-6 mRNA expression by 172% compared to A2E alone and 133% compared to control (DMSO), and VEGF mRNA expression by 72.8% compared to A2E alone in porcine RPE cells in vitro . These findings suggest a prominent role for RARα in mediating the biological effects of A2E and highlight this compound's potential in modulating these processes .

Table 1: Modulation of Inflammatory and Angiogenic Markers by this compound in A2E-Stimulated RPE Cells

| Marker | Effect of this compound (vs. A2E alone) | p-value |

| NF-κB Transactivation | -51.75% | < 0.05 |

| AP-1 Transactivation | -44.6% | < 0.05 |

| IL-6 mRNA Expression | -172% | < 0.001 |

| VEGF mRNA Expression | -72.8% | < 0.01 |

Role in Gastrointestinal Graft-Versus-Host Disease Pathophysiology

The retinoic acid (RA) signaling pathway has been identified as playing a critical role in the induction and propagation of gastrointestinal graft-versus-host disease (GVHD), a severe complication of allogeneic hematopoietic stem cell transplantation. Research has shown that the absence of the retinoic acid receptor-alpha (RARα) on donor T cells significantly attenuated their ability to cause lethal GVHD. This attenuation was associated with a notable reduction in pathological damage within the colon.

In studies aimed at defining the role of RA in GVHD pathophysiology and exploring strategies to mitigate its severity, the RARα antagonist this compound has been utilized. The observed attenuation of GVHD severity in the absence of RARα signaling suggests that pharmacological blockade of the RA signaling pathway, potentially through compounds like this compound, could represent a novel therapeutic strategy for reducing the severity of colonic GVHD.

Assessment of Photoprotective Properties in Vitro

This compound has been assessed for its photoprotective capabilities in vitro, particularly in the context of ocular health. In studies involving retinal pigmented epithelial (RPE) cells, this compound demonstrated photoprotective properties against toxic blue light exposure when cells were challenged in the presence of A2E . A2E is a bisretinoid fluorophore that accumulates in RPE cells and is known to induce cell death, angiogenesis, and inflammation, especially under blue light exposure, contributing to the pathophysiology of AMD . The ability of this compound to reduce blue light-induced phototoxicity in this in vitro model highlights its potential in protecting RPE cells from light-induced damage .

Structure Activity Relationship Sar and Ligand Design Principles

Analysis of Molecular Features for RARα Selectivity and Antagonism

BMS 195614 (chemical name: 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid) functions as a neutral, selective RARα antagonist with a reported inhibition constant (Kᵢ) of 2.5 nM. This compound is a carboxamide, formally derived from the condensation of 5,5-dimethyl-8-(quinolin-3-yl)-5,6-dihydronaphthalene-2-carboxylic acid with p-aminobenzoic acid.

Its antagonistic mechanism involves the inhibition of all-trans retinoic acid (ATRA)-induced retinoic acid response elements-chloramphenicol acetyltransferase (RARE-CAT) reporter expression. Furthermore, this compound antagonizes agonist-induced coactivator (CoA) recruitment, a critical step in the transcriptional activation pathway mediated by RARs. While it shows no significant effect on nuclear receptor corepressor (NCoR) binding, it does moderately decrease silencing mediator for retinoid and thyroid receptor (SMRT) binding to RAR.

The compound exhibits significant selectivity for RARα over other RAR subtypes. It is reported to be greater than 10-fold selective for RARα compared to RARβ and RARγ, and more than 50-fold selective for RARα over peroxisome proliferator-activated receptor gamma (PPARγ). Some studies indicate even higher selectivity, with greater than 30-fold and even greater than 100-fold selectivity for RARα over RARβ and RARγ.

| Compound | RARα Kᵢ / EC₅₀ (nM) | RARβ Kᵢ / EC₅₀ (nM) | RARγ Kᵢ / EC₅₀ (nM) | PPARγ Selectivity | Mechanism |

|---|---|---|---|---|---|

| This compound | 2.5 (Kᵢ) | >1000 (KD for RARα vs RARβ/γ) | >1000 (KD for RARα vs RARβ/γ) | >50-fold selective over PPARγ | RARα-selective antagonist |

Insights from Co-crystal Structures with RARα Ligand Binding Domain

Structural studies, particularly co-crystal structures of RAR with this compound, have provided crucial insights into its antagonistic mechanism. These structures reveal a steric clash between an extension of the this compound molecule and helix H12 within the ligand-binding domain (LBD) of the RAR.

In the presence of this compound, this steric hindrance forces helix H12 into a conformation that is incompatible with the recruitment of coactivator proteins. This contrasts with the mechanism of RAR agonists, such as all-trans retinoic acid (ATRA), where ligand binding induces a conformational change in the LBD that allows helix H12 to close over the ligand-binding pocket, thereby creating a docking site for coactivators. By preventing this crucial conformational change, this compound effectively blocks the ability of RARα to recruit coactivators and initiate gene transcription, thus acting as a neutral antagonist.

Design Strategies for Analogues and Their Biological Evaluation

The design of retinoid ligands, including RAR antagonists like this compound, typically involves a core structure comprising a lipophilic ring, a linker, and a carboxylic acid moiety. this compound itself features an amide linker and a benzoic acid group, a common motif also found in some RARα agonists such as AM 580, AGN 193836, and AGN 195183.

The development of new RARα-selective antagonists for pharmaceutical applications necessitates a deep understanding of structure-property relationships to guide targeted structural modifications. Research into analogues of retinoids has shown that specific substitutions can significantly impact activity. For instance, replacing a tolyl group with para-substituted phenyl rings (e.g., methyl, ethyl, or methoxy (B1213986) groups) was found to provide maximal activity in certain retinoid series. Further modifications, such as truncation or elaboration of these para-substituents, did not lead to improved activity. Additionally, exploring different ring systems, such as chromene and thiochromene substitutions for the tetrahydronaphthalene ring, revealed that thiochromenes generally exhibited higher potency than chromenes, with gem-dimethyl groups often playing an important role in activity.

In terms of biological evaluation, this compound has demonstrated potent in vitro activity. It successfully reversed the pro-differentiation effects induced by selective RARα agonists, including AM580, AM80, and BMS 194753, in acute promyelocytic leukemia cell lines like NB4 and HL60. It also significantly diminished the anti-adipogenic effect of ATRA in bovine stromal-vascular fraction cells. However, despite its promising in vitro profile, this compound exhibited poor in vivo activity in orally administered mouse models. For example, it showed no inhibition of spermatogenesis even at sustained oral doses. This disparity between in vitro potency and in vivo efficacy has been attributed to factors such as poor oral bioavailability, high plasma protein binding, and faster hepatic metabolism.

Comparison with Other Retinoid Analogues (Agonists and Antagonists)

The field of retinoid research has yielded a diverse array of compounds that modulate RARs and retinoid X receptors (RXRs), which form heterodimers to regulate gene expression. These analogues can be broadly categorized as agonists or antagonists, with varying degrees of subtype selectivity.

RARα-Selective Antagonists:

This compound: A neutral RARα-selective antagonist with a Kᵢ of 2.5 nM.

BMS-189532: Characterized as an RARα-selective antagonist with transactivation properties similar to this compound.

AGN 196996: A potent and selective RARα antagonist with a Kᵢ value of 2 nM, demonstrating significantly lower binding affinity for RARβ (Kᵢ=1087 nM) and RARγ (Kᵢ=8523 nM).

Other notable RARα antagonists include AGN 194301, AGN 194574, ER50891, LE135, and Ro 41-5253.

Pan-RAR Antagonists:

BMS-189453: A pan-RAR antagonist, meaning it inhibits all three RAR subtypes (α, β, and γ).

RARα-Selective Agonists:

BMS 753: An isotype-selective RARα agonist with a Kᵢ of 2 nM.

AM 580: A selective RARα agonist with EC₅₀ values of 0.3 nM for RARα, 8.6 nM for RARβ, and 13 nM for RARγ.

AM80 (Tamibarotene): Another RARα agonist.

BMS 194753: An RARα agonist.

AGN 193836 and AGN 195183 are also recognized as RARα agonists.

Other RAR Subtype Selective Agents:

CD2665: A selective RARβ,γ antagonist, with Kᴅ values of 306 nM for RARβ and 110 nM for RARγ, and significantly lower affinity for RARα (>1000 nM).

BMS641 (BMS-209641): A selective RARβ agonist with a Kᴅ of 2.5 nM for RARβ, showing 100 times higher affinity for RARβ than for RARα or RARγ.

This comparative analysis highlights the diverse chemical space explored in retinoid research to achieve specific receptor subtype modulation, crucial for developing therapeutic agents with improved efficacy and reduced off-target effects.

| Compound Name | Activity / Selectivity | Key Binding/Activity Data |

|---|---|---|

| This compound | RARα-selective antagonist | Kᵢ = 2.5 nM (RARα) |

| BMS-189532 | RARα-selective antagonist | Similar transactivation properties to this compound |

| AGN 196996 | Potent RARα antagonist | Kᵢ = 2 nM (RARα); Kᵢ = 1087 nM (RARβ); Kᵢ = 8523 nM (RARγ) |

| BMS-189453 | Pan-RAR antagonist | Antagonism IC₅₀ = 200 nM (RARα, RARβ, RARγ) |

| BMS 753 | RARα-selective agonist | Kᵢ = 2 nM (RARα) |

| AM 580 | RARα-selective agonist | EC₅₀ = 0.3 nM (RARα); 8.6 nM (RARβ); 13 nM (RARγ) |

| AM80 (Tamibarotene) | RARα agonist | |

| CD2665 | RARβ,γ antagonist | Kᴅ = 306 nM (RARβ); 110 nM (RARγ); >1000 nM (RARα) |

| BMS641 (BMS-209641) | RARβ-selective agonist | Kᴅ = 2.5 nM (RARβ); 225 nM (RARα); 223 nM (RARγ) |

Therapeutic Potential and Research Implications

Applications in Male Contraception Research

Retinoic acid signaling, mediated by retinoic acid receptors (RARs), plays a critical and indispensable role in spermatogenesis, the complex process of sperm production. Specifically, all-trans retinoic acid (ATRA) is essential for several phases of male germ cell differentiation. Given this crucial role, RARα has been identified as a promising target for the development of non-hormonal male contraceptives.

BMS 195614, as an RARα-selective antagonist, was investigated for its potential to disrupt spermatogenesis. In in vitro studies, this compound demonstrated potency as an RARα antagonist. However, in vivo studies in mice revealed a significant discrepancy between its in vitro activity and its effect on spermatogenesis. Oral administration of this compound at various doses for up to one month showed no inhibition of spermatogenesis . Testicular weights remained normal, and morphological analysis indicated normal spermatid alignment and sperm release. This outcome highlights the complexities involved in translating in vitro retinoid receptor antagonism to in vivo contraceptive efficacy, underscoring the importance of bioavailability and metabolic stability in drug design for this application.

The following table summarizes the reported in vitro antagonism data for this compound and related RAR antagonists:

| Compound | RARα IC50 (nM) | RARβ IC50 (nM) | RARγ IC50 (nM) |

| This compound | 500 | 5000 | 10000 |

| BMS-189453 | 200 | 200 | 200 |

| BMS-189532 | 27 (Kd) | 1020 (Kd) | 3121 (Kd) |

Note: IC50 values represent antagonism in transactivation assays, while Kd values represent dissociation constants from binding assays.

The pursuit of non-hormonal male contraceptives aims to achieve target specificity and minimize systemic side effects often associated with hormonal interventions. While pan-retinoic acid receptor antagonists, such as BMS-189453, have demonstrated reversible inhibition of spermatogenesis in murine models, the lack of in vivo contraceptive effect observed with the RARα-selective antagonist this compound underscores the ongoing challenges in identifying effective and orally bioavailable RARα-selective compounds for male contraception. Despite this, the research on compounds like this compound continues to contribute valuable data for the design and development of future RARα-selective antagonists that could potentially lead to successful non-hormonal male contraceptive agents.

Targeting RARα in Spermatogenesis Regulation

Role in Cancer Research and Chemoprevention

Beyond male contraception, this compound has also been investigated for its potential in cancer research and chemoprevention, primarily due to its ability to modulate retinoid signaling pathways that are often dysregulated in various malignancies.

This compound has been studied for its role in acute promyelocytic leukemia (APL) differentiation therapy. It has been shown to reverse the induction effects of selective RARα agonists, such as AM580, AM80, and BMS 194753, on the differentiation of APL cell lines, specifically NB4 and HL60. This antagonistic action suggests its utility in understanding and potentially counteracting certain retinoid-mediated differentiation processes in APL.

Research has also explored the influence of this compound on breast cancer cell behavior, particularly in relation to cell migration. Studies have demonstrated that while retinoic acid (RA) alone significantly reduced the migration of T47D breast cancer cells, the combination of RA with this compound did not affect cell movement. This finding suggests that the RARα receptor is not a primary mediator for RA's effects on cell migration in this specific breast cancer cell line context.

This compound has been utilized in compound screening efforts to explore sensitivities across various cancer cell lines. In studies involving retinal pigment epithelial (RPE) cells, this compound was observed to reduce blue light-induced phototoxicity and inhibit cell migration . Furthermore, it demonstrated modulation of inflammation and angiogenesis . Notably, beyond its selective antagonism of RARα transactivation, this compound also exhibited non-specific inhibition of peroxisome proliferator-activated receptor (PPAR) or retinoid X receptor (RXR) transactivations in RPE cells. This broader modulation of nuclear receptors highlights the complex pharmacological actions of this compound and its potential to influence multiple signaling pathways relevant to cancer and other cellular processes.

Influence on Breast Cancer Cell Behavior

Modulation of Inflammatory and Angiogenic Processes

This compound plays a significant role in modulating inflammatory and angiogenic processes. Research indicates that it inhibits the transactivation of key transcription factors involved in inflammation, such as NF-κB and AP-1. Furthermore, this compound has been shown to downregulate the expression of inflammatory interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), both of which are crucial mediators in inflammatory and angiogenic pathways.

Table 1: Effects of this compound on Inflammatory and Angiogenic Markers

| Marker/Process | Effect of this compound | Reference |

| NF-κB Transactivation | Inhibited | |

| AP-1 Transactivation | Inhibited | |

| IL-6 mRNA Expression | Downregulated | |

| VEGF mRNA Expression | Downregulated |

Relevance in Age-Related Macular Degeneration (AMD) Research

In the context of Age-Related Macular Degeneration (AMD) research, this compound has demonstrated notable relevance. N-retinylidene-N-retinylethanolamine (A2E), a lipofuscin component, is strongly associated with the pathophysiology of AMD, primarily by inducing cell death, angiogenesis, and inflammation in retinal pigmented epithelial (RPE) cells. As a selective RARα antagonist, this compound has exhibited photoprotective properties against the toxic effects of blue light exposure in the presence of A2E.

Specifically, studies have shown that this compound significantly reduces the A2E-induced AP-1 transactivation and the mRNA expression of inflammatory interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) in RPE cells in vitro. Moreover, the compound strongly downregulates NF-κB transactivation induced by A2E. Additionally, this compound has been observed to restore the expression of Bcl2, a protein whose expression is typically downregulated by A2E, contributing to its photoprotective effects.

Contribution to Immunological Regulation

This compound contributes to immunological regulation studies primarily as a research tool to elucidate the complex roles of retinoic acid (RA) in immune responses. Retinoic acid, an active metabolite of vitamin A, is a critical regulator of gut immunity and influences various immune cell lineages.

As an RARα antagonist, this compound has been utilized in experiments to define the specific role of RA in the pathophysiology of conditions such as Graft-versus-Host Disease (GVHD). It has also been employed to investigate the impact of vitamin A deficiency on immune regulation during viral infections, particularly in modulating hyperactive T cell responses. By antagonizing RARα, this compound allows researchers to observe the consequences of inhibiting this specific retinoic acid receptor subtype, thereby providing insights into the broader mechanisms of immunological regulation mediated by retinoids.

Potential in Renal Therapeutics

While direct therapeutic applications of this compound in renal diseases are not extensively detailed, its role as an RARα antagonist makes it valuable in research exploring retinoic acid signaling pathways within the kidney. Retinoic acid (RA) activates RA receptors (RARs), leading to gene expression dependent on RA response elements (RARE) in renal collecting duct (CD) cells. Emerging evidence suggests a protective role for RA/RAR activity in both acute kidney injury (AKI) and chronic kidney disease (CKD).

This compound has been screened in cancer therapeutics response portals, including against renal cell carcinoma cell lines, indicating its potential as a compound for investigating cancer pathways in kidney-related malignancies. However, its primary utility in renal research appears to be as a pharmacological tool to understand the implications of RAR antagonism in kidney physiology and pathology, rather than as a direct therapeutic agent for kidney diseases itself. Its pharmacokinetic properties, such as minimal excretion by renal filtration, have been noted in other contexts, but this describes its metabolic fate rather than a direct therapeutic effect in renal conditions.

Advanced Research Methodologies and Future Directions

In Vitro Assay Systems for Receptor-Ligand Interactions

In vitro assay systems are fundamental for characterizing the direct interactions between BMS 195614 and its target receptors, as well as its influence on downstream molecular events.

Transactivation and transactivation competition assays are critical for evaluating the agonistic or antagonistic activity of compounds like this compound on nuclear receptors. This compound has been characterized as an RARα-selective antagonist through these assays . It effectively inhibits the expression of reporter genes, such as retinoic acid response elements-chloramphenicol acetyltransferase (RARE-CAT), when induced by all-trans-retinoic acid (ATRA) via co-transfected RARs . Crucially, this compound itself does not induce reporter gene expression, confirming its neutral antagonistic profile .

Studies have demonstrated its selectivity, showing that this compound competes with ATRA for RARα-induced CAT expression with minimal activity observed for RARβ and RARγ . Beyond its direct interaction with RARα, this compound has been shown to inhibit the transactivation of other key transcription factors, including NF-κB, AP-1, and PPAR . For instance, in retinal pigmented epithelial (RPE) cells stimulated with A2E (N-retinylidene-N-retinylethanolamine), this compound significantly downregulated NF-κB transactivation by 51.75% and AP-1 transactivation by 44.6% compared to A2E alone . Furthermore, it reduced RAR transactivation induced by A2E by 147.8% (p < 0.001) .

Table 1: Effects of this compound on Transactivation in RPE Cells (A2E-stimulated)

| Transactivation Target | Effect of this compound (10 µM) vs. A2E alone | Statistical Significance |

| NF-κB | -51.75% | p < 0.05 |

| AP-1 | -44.6% | p < 0.05 |

| RAR | -147.8% | p < 0.001 |

Data from . A2E concentration: 30 µM.

Nuclear receptor function is tightly regulated by the recruitment of coactivator proteins. This compound antagonizes agonist-induced coactivator recruitment to RARα . While it shows no significant effect on nuclear receptor corepressor (NCoR) binding, it moderately decreases SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors) binding to RAR .

Isothermal Titration Calorimetry (ITC) experiments are employed to quantitatively measure the binding affinity and thermodynamic parameters of coactivator interactions. In studies investigating the mode of RAR antagonism, this compound has been utilized as a control antagonist to assess the ability of RARα to recruit coactivators such as SRC-1 (steroid receptor coactivator-1) . Results from such studies indicate that this compound decreases the peptide affinity of SRC-1 to RARα by approximately 20-fold when compared to the apo receptor (receptor without ligand) . This demonstrates that this compound's antagonistic activity involves inhibiting the crucial coactivator binding required for gene transcription .

Transactivation and Transactivation Competition Assays

Cellular Models for Functional Assessment

Cellular models provide a more complex and physiologically relevant context to evaluate the functional consequences of this compound's RARα antagonism.

Retinoic acids are potent regulators of cellular differentiation and proliferation . This compound has been shown to reverse the differentiation-inducing effects of selective RARα agonists, including AM580, AM80, and BMS 194753, in acute promyelocytic leukemia cell lines such as NB4 and HL60 . This highlights its ability to counteract RARα-mediated differentiation pathways.

In studies involving bovine stromal-vascular fraction cells from intramuscular fat, this compound significantly diminished the anti-adipogenic effect of ATRA, indicating its role in modulating adipocyte differentiation . Furthermore, research on bone marrow-derived dendritic cells (BMDCs) demonstrated that RAR antagonists, including this compound (targeting RARα) and CD2665 (targeting RARβ/γ), could prevent the effects of ATRA on BMDC differentiation .

Cell migration and invasion are critical processes in development, wound healing, and disease progression, particularly in cancer metastasis. This compound has been investigated for its effects on these cellular behaviors. While retinoic acid (RA) treatment (10⁻⁶ M for 72 hours) significantly reduced T47D breast cancer cell migration, the combination of RA with this compound did not affect cell movement . This observation suggests that RARα is not primarily required for the RA-induced inhibition of cell migration in this specific context .

Conversely, other studies have directly demonstrated that this compound can inhibit cell migration . Specifically, BMS-195614 at a concentration of 1 μM for 24 hours was found to inhibit retinoic acid-induced migration of MC3T3E1 osteoblast-like cells .

Gene expression profiling, often performed using techniques like Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR), is crucial for understanding the molecular changes induced by compounds. RT-qPCR is a sensitive and reliable method for quantifying gene expression levels .

This compound has been shown to modulate the expression of several genes. It downregulates the mRNA expression of inflammatory cytokines and pro-angiogenic factors, such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF) . In porcine RPE cells, this compound significantly reduced IL-6 mRNA expression by 172% (vs. A2E alone, p < 0.001) and VEGF mRNA expression by 72.8% (vs. A2E alone, p < 0.01) . Additionally, this compound has been reported to restore the expression of Bcl2, an anti-apoptotic protein . It can also downmodulate the gene expression levels of IRF4 while upregulating certain cell-related genes .

Table 2: Impact of this compound on Gene Expression in RPE Cells (A2E-stimulated)

| Gene Target | Effect of this compound (10 µM) vs. A2E alone | Statistical Significance |

| IL-6 mRNA | -172% | p < 0.001 |

| VEGF mRNA | -72.8% | p < 0.01 |

| Bcl2 | Restored expression | Not specified |

Data from . A2E concentration: 30 µM.

Cell Migration and Invasion Assays

In Silico Approaches in Drug Discovery

In silico methodologies play a crucial role in modern drug discovery, offering cost-effective and time-efficient strategies for identifying potential drug candidates and understanding their interactions with biological targets. This compound has been frequently employed in such computational studies.

Computational Docking and Ligand-Based Virtual Screening

This compound has emerged as a significant hit in various virtual screening campaigns, particularly in drug repurposing efforts. For instance, it has been identified through high-throughput virtual screening as a potential inhibitor against key proteins of SARS-CoV-2, including the Spike protein Receptor Binding Domain (S-RBD) and the Main protease (Mpro) . In molecular docking simulations, this compound demonstrated favorable binding energies with both S-RBD (e.g., -8.25 kcal/mol) and Mpro, indicating its potential to interact with these viral targets .

Beyond its unexpected utility in antiviral research, the co-crystal structure of this compound with RARα (Protein Data Bank ID: 1dkf) has been foundational for structure-based drug design . This structural information enables detailed analysis of its binding mode and facilitates the rational design of analogous compounds. Computational docking studies, often utilizing software suites like Schrödinger, have been performed with this compound and its derivatives to elucidate their interactions within the RAR ligand-binding domain . These studies have revealed that this compound's interaction with RARα involves a steric clash with helix H12, which is critical for coactivator recruitment, thereby explaining its antagonistic mechanism . Furthermore, ligand-based virtual screening approaches have leveraged this compound as a reference antagonist in the search for novel RARα agonists .

Strategic Development Considerations

The development of this compound and similar RARα modulators involves strategic considerations to overcome inherent challenges and maximize their therapeutic potential.

Addressing Oral Bioavailability and Pharmacokinetic Challenges for Translational Research

A significant hurdle in the translational research of this compound has been its poor oral bioavailability and limited in vivo activity, despite demonstrating potent antagonism of RARα in vitro . For instance, in murine models for male contraception, this compound (and BMS-189532) failed to induce the desired spermatogenic inhibition when administered orally, primarily due to this poor bioavailability . This highlights a critical need to understand the structure-property relationships that govern these pharmacokinetic parameters. Research efforts are thus directed towards guiding structural modifications to improve crucial properties like water solubility and membrane permeability, which are essential for achieving effective oral absorption and systemic exposure in preclinical and clinical settings .

Rational Design of Highly Selective RARα Modulators with Improved Drug-Like Properties

This compound is a well-characterized neutral RARα-selective antagonist with a reported K_i of 2.5 nM . Its selectivity for RARα over other RAR subtypes (RARβ and RARγ) and other nuclear receptors like PPARγ is a key attribute in the rational design of retinoid-based therapeutics, aiming to minimize off-target effects and associated toxicities . The availability of its co-crystal structure with RARα has been pivotal in structure-based drug design, allowing for a detailed understanding of its binding interactions and the identification of structural features crucial for its selectivity and antagonistic activity . This structural insight, particularly the steric clash with helix H12 that prevents coactivator recruitment, provides a blueprint for designing new RARα modulators . Ongoing research focuses on rationally designing analogs of this compound with improved drug-like properties, such as enhanced water solubility, better metabolic stability, and optimized pharmacokinetic profiles, to overcome the limitations observed with the parent compound .

Exploration of Combination Therapies with Other Agents

The utility of this compound extends to its exploration in combination therapies, particularly in oncology and immunology. As an RARα antagonist, it has been considered in methods for treating cancer, where RARα antagonists can enhance tumor eradication, potentially in combination with CAR-modified immune cells or other chemotherapeutic agents . This suggests a synergistic approach where modulating retinoid signaling pathways can sensitize cancer cells to existing treatments.

Furthermore, this compound has been employed in studies to dissect the intricate roles of nuclear receptors in immune responses. For example, it has been used in conjunction with natural RARα agonists like all-trans retinoic acid (ATRA) and various cytokines to investigate its specific involvement in Candida albicans-induced immune responses in human monocytes . This highlights its value as a pharmacological tool to probe specific signaling pathways. In cellular studies, this compound has been shown to reverse the induction effect of selective RARα agonists on the differentiation of acute promyelocytic leukemia cell lines . It also influences cellular processes such as cell migration and anti-adipogenic effects when combined with retinoic acid . More recently, in research concerning intrahepatic cholangiocarcinoma (ICC), this compound was found to rescue the inhibitory effects of sulfarotene on colony spheroid growth, migration, and invasion, indicating its potential in combination studies to elucidate underlying molecular mechanisms and identify new therapeutic strategies .

Q & A

Q. What is the primary mechanism of action of BMS 195614 in modulating RARα activity?

this compound acts as a selective neutral RARα antagonist, binding directly to the RARα subunit with a Ki of 2.5 nM . Its neutral antagonism distinguishes it from inverse agonists, as it does not significantly alter corepressor (e.g., NCoR/SMRT) recruitment . Methodologically, its specificity can be validated using competitive binding assays against RARα agonists like AM580 or BMS 753, followed by luciferase reporter assays in RAR-responsive cell lines (e.g., NB4 leukemia cells) to measure transcriptional suppression .

Q. What in vitro models are commonly used to study this compound's effects on cellular differentiation?

The compound is frequently tested in acute promyelocytic leukemia (APL) cell lines (e.g., NB4 and HL60) to reverse RARα agonist-induced differentiation. For example, pretreatment with 1–10 µM this compound for 24–72 hours inhibits AM580- or RA-driven differentiation, assessed via morphological changes and CD11b expression . In breast cancer models (e.g., T47D), this compound (10 µM) is used to block RA-mediated anti-migratory effects, quantified via transwell migration assays .

Q. How does this compound influence retinoic acid-mediated pathways in cancer cell lines?

this compound antagonizes RA signaling by competitively inhibiting RARα activation. In APL models, it reverses RA-driven differentiation by blocking RARα-coactivator interactions, measured via qPCR for differentiation markers (e.g., C/EBPε) . In adipogenesis studies using bovine stromal vascular cells, 10 µM this compound suppresses RA’s anti-adipogenic effects, validated by lipid droplet staining and PPARγ expression .

Advanced Research Questions

Q. How can researchers address discrepancies between this compound's in vitro efficacy and poor in vivo oral bioavailability?

Despite potent in vitro activity (IC50 ~10 nM), this compound shows limited oral efficacy in murine models, failing to inhibit spermatogenesis even after 1-month dosing . To resolve this, researchers should:

- Optimize pharmacokinetics via alternative formulations (e.g., nanoparticle encapsulation) or administration routes (e.g., intraperitoneal).

- Validate target engagement in vivo using RARα-responsive biomarkers (e.g., CRABP-II expression in testes).

- Compare structural analogs (e.g., LE135) to identify pharmacophores enhancing metabolic stability .

Q. What methodological considerations are critical when assessing this compound's off-target effects on PPAR/RXR pathways?

Although this compound is RARα-selective, 10 µM doses weakly inhibit A2E-induced PPAR transactivation (~20% reduction, non-significant) in retinal pigment epithelial (RPE) cells . To mitigate off-target confounding:

- Use lower concentrations (≤1 µM) in dual-luciferase assays with PPAR/RXR-specific reporters.

- Include co-treatment with PPARγ/RXRα antagonists (e.g., GW9662 or HX531) as controls.

- Validate specificity via siRNA-mediated RARα knockdown .

Q. What strategies optimize this compound's cellular uptake in studies requiring sustained RARα antagonism?

- Solubility enhancement : Dissolve in DMSO (25 mM stock) and dilute in culture media with ≤0.1% DMSO to avoid cytotoxicity .

- Prolonged exposure : Use pulse-chase regimens (e.g., 48-hour pretreatment) in differentiation assays to ensure receptor saturation .

- Combination with transport inhibitors : Co-administer with cyclosporin A to block efflux pumps in multidrug-resistant cell lines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results on this compound's anti-inflammatory effects across cell types?

In BV-2 microglia, 6 µM this compound synergizes with RA to suppress LPS-induced IL-6 and NO release by 40–50% . Conversely, in RPE cells, it shows no significant anti-inflammatory activity . To reconcile this:

- Assess cell-specific RARα expression levels via Western blot.

- Test cross-talk with alternative pathways (e.g., NF-κB in BV-2 vs. AP-1 in RPE).

- Use transcriptomics to identify context-dependent gene regulatory networks .

Experimental Design Recommendations

Q. What controls are essential for studies using this compound to ensure RARα-specific effects?

- Positive controls : Co-treat with RARα agonists (e.g., AM580) to confirm antagonism.

- Negative controls : Include RARα-null cells (e.g., CRISPR-edited lines) to rule off-target effects.

- Pharmacological controls : Compare with pan-RAR antagonists (e.g., AGN 194310) to isolate α-subunit contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.